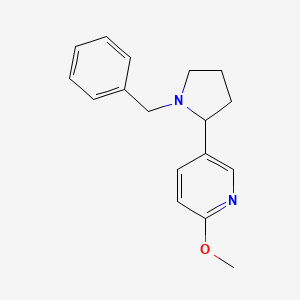
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is a heterocyclic compound that contains both pyridine and pyrrolidine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzyl group attached to the pyrrolidine ring and the methoxy group on the pyridine ring contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 1-benzyl-2-pyrrolidinone with a suitable reducing agent can yield 1-benzylpyrrolidine.
Substitution on the Pyridine Ring: The methoxy group can be introduced onto the pyridine ring through nucleophilic substitution reactions. For instance, 2-chloropyridine can be reacted with sodium methoxide to form 2-methoxypyridine.
Coupling Reaction: The final step involves coupling the 1-benzylpyrrolidine with 2-methoxypyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate conditions and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under suitable conditions.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium hydride, or organolithium compounds.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and the methoxy group contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Benzylpyrrolidin-2-yl)-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
5-(1-Benzylpyrrolidin-2-yl)-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.
5-(1-Benzylpyrrolidin-2-yl)-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
5-(1-benzylpyrrolidin-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C17H20N2O/c1-20-17-10-9-15(12-18-17)16-8-5-11-19(16)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3 |
Clé InChI |
ZRDQMYXDLAKLOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2CCCN2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B15061538.png)
![((1S,2S,3S,4R,5S)-2,3,4-tris(benzyloxy)-5-(4-chloro-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6,8-dioxabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15061545.png)
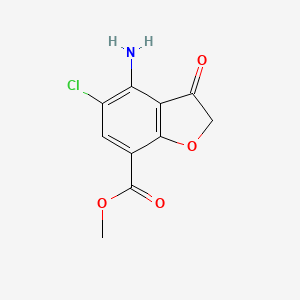
![(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B15061557.png)
![rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B15061588.png)
![N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B15061594.png)
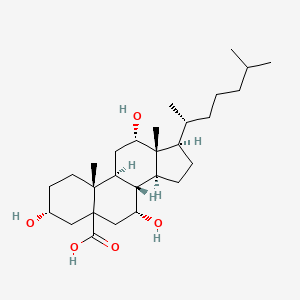

![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)
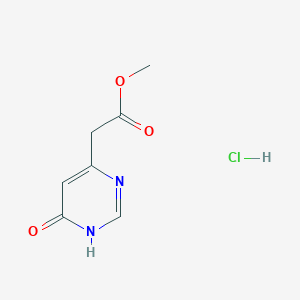

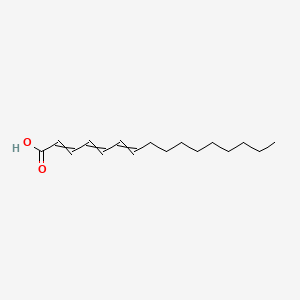
palladium(II) dichloromethane](/img/structure/B15061646.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
